molecular formula C8H12F2 B15091598 4-Ethenyl-1,1-difluorocyclohexane

4-Ethenyl-1,1-difluorocyclohexane

Cat. No.: B15091598
M. Wt: 146.18 g/mol
InChI Key: QIZBNYOMPZOYNX-UHFFFAOYSA-N
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Description

4-Ethenyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C8H10F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,1-difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexane with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The ethenyl group can be introduced via a subsequent reaction with an appropriate alkylating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid

    Reduction: Cyclohexane derivatives

    Substitution: Substituted cyclohexane derivatives

Scientific Research Applications

4-Ethenyl-1,1-difluorocyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,1-difluorocyclohexane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its binding affinity and activity in biological systems .

Comparison with Similar Compounds

  • 4-Ethynyl-1,1-difluorocyclohexane
  • 4,4-Difluorocyclohexanecarbaldehyde
  • 1,1-Difluorocyclohexane

Comparison: 4-Ethenyl-1,1-difluorocyclohexane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other difluorocyclohexane derivatives. The ethenyl group can participate in additional reactions such as polymerization and cross-coupling, expanding its utility in synthetic chemistry .

Properties

Molecular Formula

C8H12F2

Molecular Weight

146.18 g/mol

IUPAC Name

4-ethenyl-1,1-difluorocyclohexane

InChI

InChI=1S/C8H12F2/c1-2-7-3-5-8(9,10)6-4-7/h2,7H,1,3-6H2

InChI Key

QIZBNYOMPZOYNX-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(CC1)(F)F

Origin of Product

United States

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